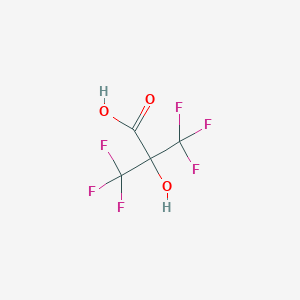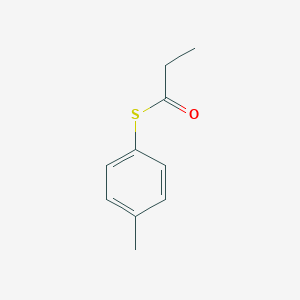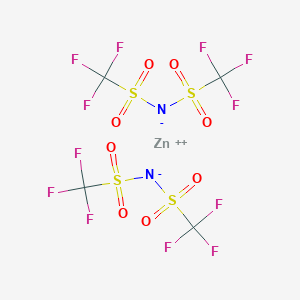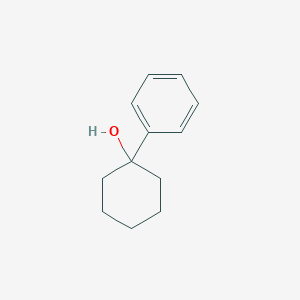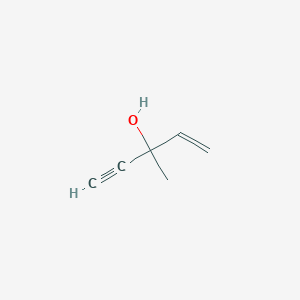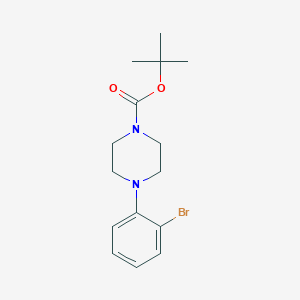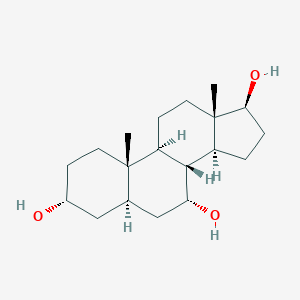
5alpha-Androstane-3alpha,7alpha,17beta-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5alpha-Androstane-3alpha,7alpha,17beta-triol is a steroid hormone that is synthesized in the adrenal gland and has been found to have various biochemical and physiological effects. This hormone is a metabolite of dehydroepiandrosterone (DHEA) and has been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 5alpha-Androstane-3alpha,7alpha,17beta-triol is complex and involves various pathways. It has been found to interact with various receptors, including the androgen receptor, estrogen receptor, and glucocorticoid receptor. It also has an inhibitory effect on the enzyme aromatase, which is responsible for the conversion of testosterone to estrogen. This hormone has also been found to modulate various signaling pathways, including the MAPK/ERK pathway and the PI3K/AKT pathway.
Efectos Bioquímicos Y Fisiológicos
5alpha-Androstane-3alpha,7alpha,17beta-triol has various biochemical and physiological effects. It has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. It also has a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases. This hormone has also been found to have an anti-cancer effect and can inhibit the growth of various cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5alpha-Androstane-3alpha,7alpha,17beta-triol has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. It is also readily available and can be synthesized in the lab. However, one limitation is that it may have different effects in different cell types and may not be effective in all cases. It is also important to note that the effects of this hormone may be influenced by other factors, such as age and sex.
Direcciones Futuras
There are several future directions for the study of 5alpha-Androstane-3alpha,7alpha,17beta-triol. One area of research is the potential use of this hormone in the treatment of neurodegenerative diseases. Another area of research is the development of novel therapies for cancer using 5alpha-Androstane-3alpha,7alpha,17beta-triol. Additionally, further research is needed to fully understand the mechanism of action of this hormone and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 5alpha-Androstane-3alpha,7alpha,17beta-triol involves the conversion of 5alpha-Androstane-3alpha,7alpha,17beta-triol into 7alpha-hydroxy-5alpha-Androstane-3alpha,7alpha,17beta-triol, which is then further converted into 5alpha-Androstane-3alpha,7alpha,17beta-triol by the action of 17beta-hydroxysteroid dehydrogenase type 5 (17beta-HSD5). This process occurs in the adrenal gland and is regulated by various enzymes and cofactors.
Aplicaciones Científicas De Investigación
5alpha-Androstane-3alpha,7alpha,17beta-triol has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, neuroprotective, and anti-cancer properties. Research has shown that this hormone can inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells. It has also been found to have a protective effect on the brain and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
19316-58-6 |
|---|---|
Nombre del producto |
5alpha-Androstane-3alpha,7alpha,17beta-triol |
Fórmula molecular |
C19H32O3 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
(3R,5R,7R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,17-triol |
InChI |
InChI=1S/C19H32O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h11-17,20-22H,3-10H2,1-2H3/t11-,12-,13+,14+,15-,16+,17+,18+,19+/m1/s1 |
Clave InChI |
UFGLFVVFQFFPSV-FCSTYLMUSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O |
SMILES |
CC12CCC3C(C1CCC2O)C(CC4C3(CCC(C4)O)C)O |
SMILES canónico |
CC12CCC3C(C1CCC2O)C(CC4C3(CCC(C4)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



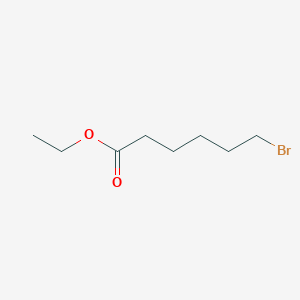
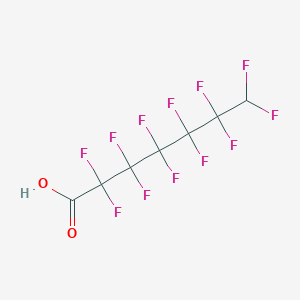
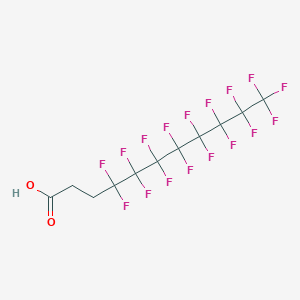
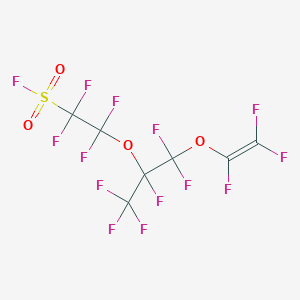
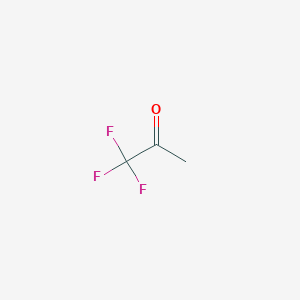
![Aniline, N-[2-(trimethylsiloxy)ethyl]-](/img/structure/B105888.png)
